molecular formula C15H19N3OS B11163083 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B11163083
M. Wt: 289.4 g/mol
InChI Key: DJCAGHNOTNUZIF-UHFFFAOYSA-N
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Description

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a 1,3,4-thiadiazole derivative featuring a 2-methylpropyl (isobutyl) group at the 5-position of the thiadiazole ring and a 3-phenylpropanamide moiety at the 2-position. The molecular formula is C₁₅H₁₉N₃OS, with an average molecular weight of 289.40 g/mol. The compound’s structural features, such as the hydrophobic isobutyl group and aromatic propanamide chain, may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C15H19N3OS/c1-11(2)10-14-17-18-15(20-14)16-13(19)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19)

InChI Key

DJCAGHNOTNUZIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide with structurally related 1,3,4-thiadiazole derivatives:

Compound Name Substituent (5-position of thiadiazole) Amide Chain Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity (if reported)
This compound (Target) 2-Methylpropyl (C₄H₉) 3-Phenylpropanamide C₁₅H₁₉N₃OS 289.40 Not reported Not reported Not reported
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide 4-Methoxybenzyl (C₈H₉O) 3-Phenylpropanamide C₁₉H₁₉N₃O₂S 353.44 Not reported Not reported Not reported
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide 4-Fluorophenyl (C₆H₄F) 3-Phenylpropanamide C₁₇H₁₄FN₃OS 327.38 Not reported Not reported Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (4-Chlorobenzyl)thio (C₇H₆ClS) 2-Phenoxyacetamide C₂₂H₂₂ClN₃O₂S₂ 480.06 132–134 74 Not reported
3-(Benzylsulfonyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide Pentan-3-yl (C₅H₁₁) 3-Benzylsulfonylpropanamide C₁₇H₂₃N₃O₃S₂ 405.56 Not reported Not reported Not reported
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Thioethyl-keto-toluidino (C₁₁H₁₃N₂OS) 3-Phenylpropanamide C₂₁H₂₁N₅O₂S₂ 463.56 Not reported Not reported CDK5/p25 inhibition (ATP non-competitive)

Key Observations:

The 4-fluorophenyl group () introduces electron-withdrawing effects, which may enhance binding to electrophilic biological targets . Sulfonyl groups (e.g., ) improve polarity and solubility in aqueous media compared to alkyl or aryl substituents .

Biological Activity: Compound 7 () demonstrates CDK5/p25 inhibitory activity, suggesting that thiadiazole derivatives with propanamide chains and complex substituents (e.g., thioethyl-keto-toluidino) may target kinase pathways .

Thermal Stability

  • Melting points for acetamide-based thiadiazoles () range from 132–170°C , correlating with substituent polarity and crystallinity. For example, 5f (methylthio substituent) melts at 158–160°C, while 5h (benzylthio) melts at 133–135°C .

Research Findings and Implications

Structure-Activity Relationships (SAR):

  • Bulky substituents (e.g., 4-methoxybenzyl) may hinder target engagement but improve metabolic stability.
  • Electron-deficient groups (e.g., 4-fluorophenyl) could enhance interactions with enzymes or receptors requiring charge complementarity .

Knowledge Gaps: Limited data on the target compound’s biological activity or solubility necessitate further experimental validation.

Biological Activity

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its antimicrobial and anticancer properties.

Molecular Structure:

  • Molecular Formula: C17H19N3O2S2
  • Molecular Weight: 361.5 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(C)CC1=NN=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3
PropertyValue
Molecular FormulaC17H19N3O2S2
Molecular Weight361.5 g/mol
IUPAC NameThis compound
InChI KeyISRBURPNJZDVBF-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring followed by the introduction of the amide group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.

Minimum Inhibitory Concentration (MIC) Values:

  • E. coli: MIC = 0.21 μM
  • Staphylococcus aureus: MIC = 0.25 μM

The compound also displayed antifungal activity against species such as Candida albicans and Aspergillus niger, indicating its broad-spectrum efficacy .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to cell proliferation and survival pathways.

Case Study:
In a study evaluating the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited significant cell death at concentrations as low as 10 µM .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and cancer cells. The compound appears to inhibit key enzymes involved in metabolic pathways critical for cell survival.

Key Interactions:

  • Enzyme Inhibition: The compound may inhibit enzymes such as DNA gyrase and MurD, which are essential for bacterial DNA replication.
  • Apoptosis Induction: In cancer cells, it may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases.

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